[(Oct-2-yn-1-yl)sulfanyl]benzene
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Overview
Description
[(Oct-2-yn-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a benzene ring substituted with an oct-2-yn-1-yl group and a sulfanyl group. This compound is of interest due to its unique chemical structure, which combines the properties of an alkyne and a sulfanyl group, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Oct-2-yn-1-yl)sulfanyl]benzene typically involves the reaction of an appropriate alkyne with a thiol in the presence of a base. One common method is the nucleophilic substitution reaction where oct-2-yn-1-yl bromide reacts with thiophenol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation, recrystallization, or chromatography to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(Oct-2-yn-1-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The alkyne group can be reduced to an alkene or alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: H2, Pd/C
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), sulfonating agents (e.g., SO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alkenes, alkanes
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
[(Oct-2-yn-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(Oct-2-yn-1-yl)sulfanyl]benzene involves its interaction with molecular targets through its reactive alkyne and sulfanyl groups. The alkyne group can participate in cycloaddition reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
[(Oct-2-yn-1-yl)sulfanyl]benzene can be compared with other similar compounds such as:
Phenylacetylene: Contains an alkyne group but lacks the sulfanyl group, making it less versatile in certain reactions.
Thiophenol: Contains a sulfanyl group but lacks the alkyne group, limiting its reactivity in cycloaddition reactions.
Benzyl mercaptan: Contains a sulfanyl group attached to a benzyl group, offering different reactivity compared to the alkyne-substituted benzene.
Properties
CAS No. |
194856-56-9 |
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Molecular Formula |
C14H18S |
Molecular Weight |
218.36 g/mol |
IUPAC Name |
oct-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-5,13H2,1H3 |
InChI Key |
JOCZOSPVGSZQRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCSC1=CC=CC=C1 |
Origin of Product |
United States |
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